

What is the full chemical name of CDDO-Im

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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704

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An In-depth Technical Guide to 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole (**CDDO-Im**)

Full Chemical Name and Synonyms

Systematic Name: 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole[1][2][3]

IUPAC Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Synonyms: **CDDO-Im**, **CDDO-Imidazolide**, RTA 403[4]

Mechanism of Action

CDDO-Im is a synthetic triterpenoid renowned for its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][5] The primary mechanism involves the covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2.[6] This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[6] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[2]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcriptional upregulation of genes encoding antioxidant enzymes (e.g., heme

oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)), enzymes involved in glutathione synthesis (e.g., glutamate-cysteine ligase catalytic subunit (GCLC)), and other detoxification enzymes.[1][2][7] This induction of the Nrf2/ARE pathway is the principal mechanism by which **CDDO-Im** exerts its protective effects against various cellular stressors. [1][5]

In addition to its effects on the Nrf2 pathway, **CDDO-Im** has been shown to be a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR α and PPAR γ , which are nuclear receptors involved in the regulation of inflammation and metabolism.[3][4] However, many of the anti-inflammatory and anti-proliferative effects of **CDDO-Im** are considered to be mediated primarily through the Nrf2 pathway, and in some contexts, its actions can be independent of PPAR γ . [1][8][9]

Quantitative Data

The biological activities of **CDDO-Im** have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.

Parameter	Value	Cell Line/System	Description	Reference
IC ₅₀	10–30 nM	Human leukemia and breast cancer cell lines	Inhibition of cellular proliferation	[3][4]
IC ₅₀	1.5 μ M	BxPC-3 (pancreatic cancer)	Inhibition of cellular proliferation after 72 hours	[4]
IC ₅₀	0.69 μ M	DU-145 (prostate cancer)	Inhibition of cellular proliferation after 72 hours	[4]
K _i	232 nM	PPAR α	Binding affinity	[3][4]
K _i	344 nM	PPAR γ	Binding affinity	[3][4]

Experimental Protocols

In Vitro Nrf2 Activation Assay Using Quantitative PCR (qPCR)

This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells treated with **CDDO-Im** by measuring the mRNA expression of Nrf2 target genes.

1. Cell Culture and Treatment:

- Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines in appropriate culture medium.
- Seed the cells at a desired density in multi-well plates.
- Prepare a stock solution of **CDDO-Im** in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 20 nM and 50 nM).
- Treat the cells with the **CDDO-Im** working solutions or a vehicle control (DMSO) for a specified period (e.g., 20 hours).[\[2\]](#)

2. RNA Isolation:

- Following treatment, harvest the cells and lyse them using a suitable lysis buffer.
- Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Quantify the extracted RNA and assess its purity using a spectrophotometer.

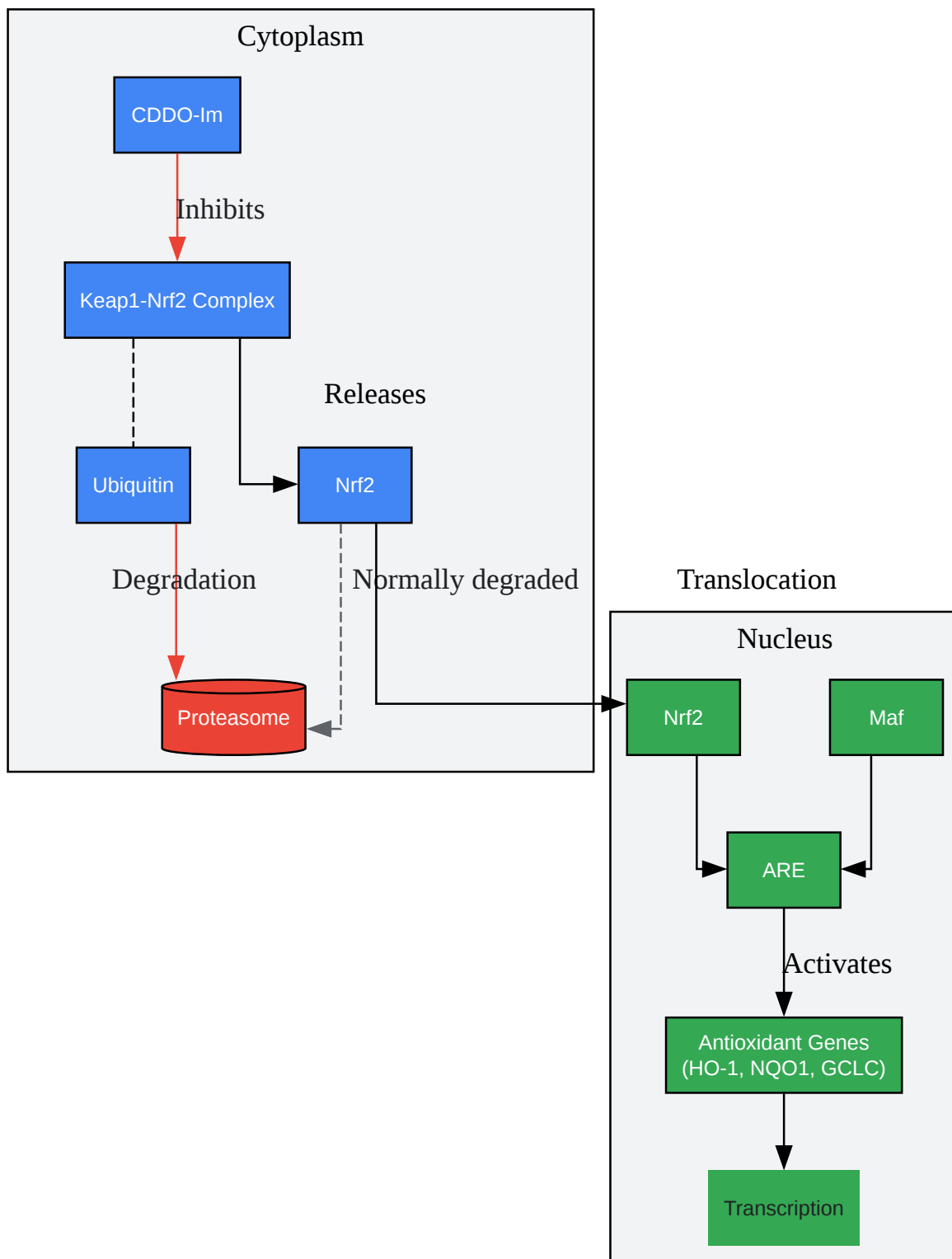
3. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2 target genes (e.g., NQO1, GCLC, HO-1), and a suitable qPCR master mix.
- Use a housekeeping gene (e.g., β -actin) for normalization.
- Perform the qPCR using a real-time PCR system.
- Analyze the data using the comparative CT ($\Delta\Delta$ CT) method to determine the fold change in gene expression in **CDDO-Im**-treated cells relative to the vehicle control.[\[2\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Nrf2 Signaling Pathway Activation by **CDDO-Im**.



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Caption: Experimental Workflow for qPCR Analysis.

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